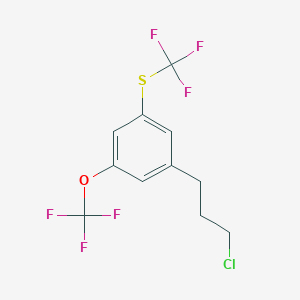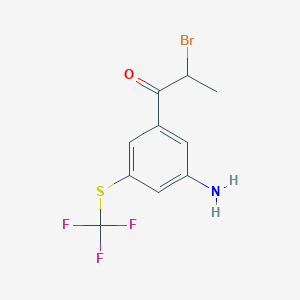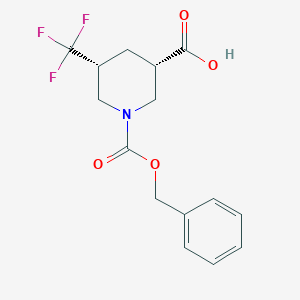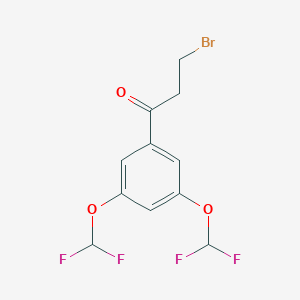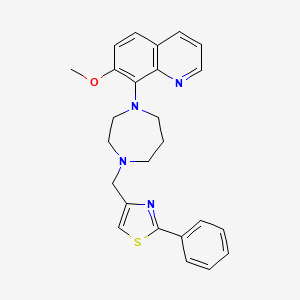
CXCR7 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR7 hydrochloride, also known as atypical chemokine receptor 3, is a non-classical seven transmembrane-spanning receptor. It is a part of the chemokine receptor family, which plays a crucial role in various physiological and pathological processes. CXCR7 hydrochloride binds to chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant, and it is involved in cell migration, immune surveillance, and cancer progression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of CXCR7 hydrochloride typically involves the expression of the receptor in suitable cell lines, followed by purification. The receptor is often produced using recombinant DNA technology, where the gene encoding CXCR7 is inserted into an expression vector and introduced into host cells. The cells are then cultured under specific conditions to express the receptor, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of CXCR7 hydrochloride involves large-scale cell culture systems, such as bioreactors, to produce the receptor in significant quantities. The process includes optimizing culture conditions, such as temperature, pH, and nutrient supply, to maximize receptor expression. The purification process is scaled up to handle large volumes, ensuring the receptor’s high purity and activity .
化学反应分析
Types of Reactions: CXCR7 hydrochloride primarily undergoes binding interactions with its ligands rather than traditional chemical reactions like oxidation or reduction. The binding of chemokines to CXCR7 hydrochloride induces conformational changes in the receptor, leading to downstream signaling events .
Common Reagents and Conditions: The common reagents involved in studying CXCR7 hydrochloride interactions include chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant. The binding assays are typically conducted under physiological conditions, with controlled temperature and pH to mimic the natural environment of the receptor .
Major Products Formed: The major products formed from the interactions of CXCR7 hydrochloride with its ligands are the activated receptor-ligand complexes. These complexes initiate various intracellular signaling pathways, leading to cellular responses such as migration, proliferation, and survival .
科学研究应用
Chemistry: In chemistry, CXCR7 hydrochloride is used to study receptor-ligand interactions and the structural biology of chemokine receptors. It serves as a model system for understanding the binding mechanisms and conformational changes associated with receptor activation .
Biology: In biology, CXCR7 hydrochloride is crucial for studying cell migration, immune responses, and developmental processes. It is involved in the regulation of hematopoietic cell trafficking, secondary lymphoid tissue architecture, and neuronal development .
Medicine: In medicine, CXCR7 hydrochloride is a potential therapeutic target for various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. It is being investigated for its role in tumor progression, metastasis, and immune cell recruitment .
Industry: In the pharmaceutical industry, CXCR7 hydrochloride is used in drug discovery and development. It is a target for developing small molecule inhibitors and antibodies that can modulate its activity, providing therapeutic benefits for diseases associated with abnormal chemokine signaling .
作用机制
CXCR7 hydrochloride exerts its effects by binding to chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant. Unlike typical G protein-coupled receptors, CXCR7 hydrochloride signals through the beta-arrestin pathway. The binding of chemokines to CXCR7 hydrochloride leads to the recruitment of beta-arrestin, which initiates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2. These pathways regulate various cellular processes, such as migration, proliferation, and survival .
相似化合物的比较
Similar Compounds:
- CXCR4 hydrochloride
- CCR5 hydrochloride
- CCR7 hydrochloride
Comparison: CXCR7 hydrochloride is unique compared to other chemokine receptors like CXCR4 hydrochloride and CCR5 hydrochloride due to its signaling mechanism. While CXCR4 hydrochloride and CCR5 hydrochloride primarily signal through G proteins, CXCR7 hydrochloride signals through the beta-arrestin pathway. This difference in signaling pathways results in distinct cellular responses and functional roles. Additionally, CXCR7 hydrochloride has a higher affinity for stromal cell-derived factor-1 compared to CXCR4 hydrochloride, making it a more effective scavenger receptor .
属性
分子式 |
C25H26N4OS |
|---|---|
分子量 |
430.6 g/mol |
IUPAC 名称 |
4-[[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]methyl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C25H26N4OS/c1-30-22-11-10-19-9-5-12-26-23(19)24(22)29-14-6-13-28(15-16-29)17-21-18-31-25(27-21)20-7-3-2-4-8-20/h2-5,7-12,18H,6,13-17H2,1H3 |
InChI 键 |
JEIWXIPRKPROPH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


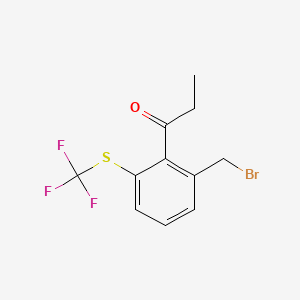
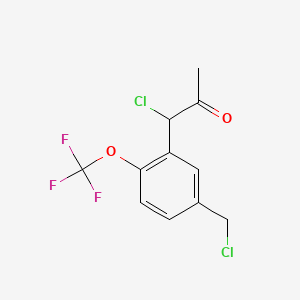

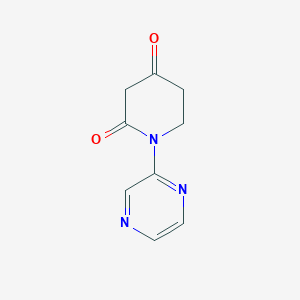

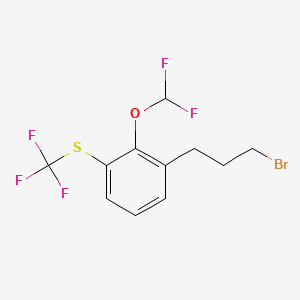
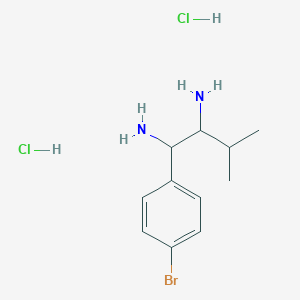
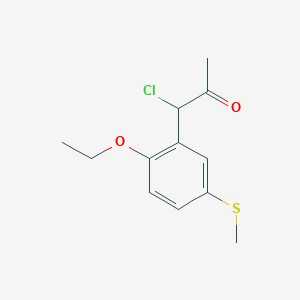
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
